
Dibromo(triphenyl)-lambda~5~-bismuthane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of two bromine atoms and three phenyl groups attached to a central bismuth atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromo derivative. The general reaction can be represented as follows:
Ph3Bi+Br2→Ph3BiBr2
where Ph represents a phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using triphenylbismuth as the starting material. The reaction is typically conducted in a solvent such as toluene or chloroform, and the product is purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
Dibromo(triphenyl)-lambda~5~-bismuthane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state bismuth compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
Dibromo(triphenyl)-lambda~5~-bismuthane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a precursor for other bismuth-containing compounds.
作用機序
The mechanism of action of Dibromo(triphenyl)-lambda~5~-bismuthane involves its interaction with molecular targets through its bismuth center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The bromine atoms and phenyl groups also contribute to its reactivity and stability.
類似化合物との比較
Similar Compounds
Triphenylbismuth: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Dichloro(triphenyl)-lambda~5~-bismuthane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Tribromo(triphenyl)-lambda~5~-bismuthane: Contains three bromine atoms, which may result in different chemical properties and uses.
Uniqueness
Dibromo(triphenyl)-lambda~5~-bismuthane is unique due to its specific combination of bromine and phenyl groups attached to the bismuth center. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
7065-17-0 |
|---|---|
分子式 |
C18H15BiBr2 |
分子量 |
600.1 g/mol |
IUPAC名 |
dibromo(triphenyl)bismuth |
InChI |
InChI=1S/3C6H5.Bi.2BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 |
InChIキー |
XDARALVRWDMJIE-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
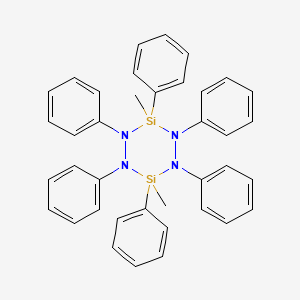
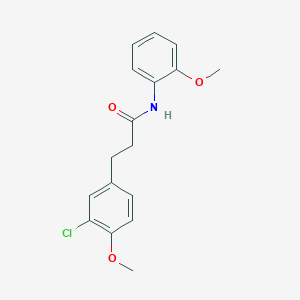
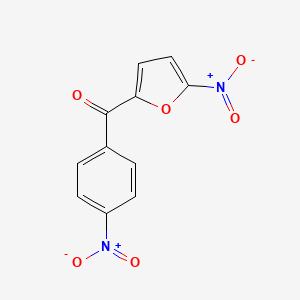
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)
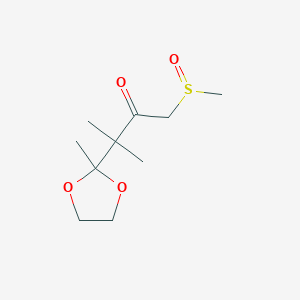

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)
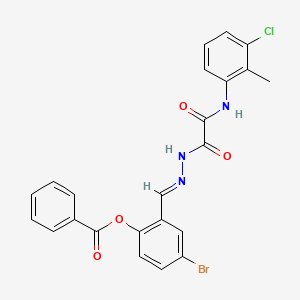
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)




